5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1393441-79-6
VCID: VC2573563
InChI: InChI=1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17)
SMILES: C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O
Molecular Formula: C11H12BrNO4
Molecular Weight: 302.12 g/mol

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid

CAS No.: 1393441-79-6

Cat. No.: VC2573563

Molecular Formula: C11H12BrNO4

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid - 1393441-79-6

Specification

CAS No. 1393441-79-6
Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
IUPAC Name 5-bromo-2-(3-carboxypropylamino)benzoic acid
Standard InChI InChI=1S/C11H12BrNO4/c12-7-3-4-9(8(6-7)11(16)17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)(H,16,17)
Standard InChI Key WCTVMCGXSAYRRR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)O)NCCCC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid is identified by the CAS Registry Number 1393441-79-6 . This organic compound is recognized in chemical databases and research literature as a specialized research chemical with potential applications in biochemical and pharmaceutical research. The compound belongs to the class of amino acid derivatives due to the presence of an amino group attached to a carboxylic acid moiety.

Structural Characteristics

The molecular structure of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid features a benzoic acid core with distinctive functional group modifications. The compound contains a bromine atom at the 5-position of the benzoic acid ring, and an amino group at the 2-position that connects to a propyl chain terminated with a carboxylic acid group. This arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Physicochemical Properties

Fundamental Properties

The compound is characterized by the molecular formula C11H12BrNO4 and has a molecular weight of 302.12 g/mol . These properties are consistently reported across multiple chemical databases and supplier specifications . The presence of both carboxylic acid groups and an amino group contributes to its solubility profile and potential for hydrogen bonding interactions.

Comparative Analysis

The table below compares 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid with related brominated amino benzoic acid derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
5-Bromo-2-[(3-carboxypropyl)amino]benzoic acidC11H12BrNO4302.121393441-79-6
5-Bromo-2-[(2-carboxyethyl)amino]benzoic acidC10H10BrNO4288.09105026-31-1
3-amino-5-bromo-2-methyl benzoic acidC8H8BrNO2230.061374264-52-4

This comparison demonstrates structural variations in brominated amino benzoic acid derivatives, highlighting differences in side chain length and functional group positioning .

Synthesis and Chemical Reactions

Chemical Reactivity

Due to its functional groups, 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid can participate in various chemical reactions characteristic of carboxylic acids and secondary amines. It can undergo esterification reactions at the carboxylic acid groups, as well as various transformations at the bromine position through coupling reactions. These reactive sites make it valuable as a building block in the synthesis of more complex molecules.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of 5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid exist, including compounds with varied chain lengths and different functional group arrangements . For example, 5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid features a shorter carboxyethyl chain compared to the carboxypropyl group in the title compound . Other analogues include compounds where the amino linkage is replaced by more complex functionalities, such as sulfonamide groups (as in 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid).

Structural-Property Relationships

The variations in structure among these related compounds can significantly impact their physicochemical properties and potential biological activities . The chain length between the amino group and the terminal carboxylic acid affects properties such as solubility, flexibility, and potential binding interactions with biological targets . Similarly, the position of the bromine atom on the aromatic ring can influence the electronic distribution and reactivity of the molecule .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator